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  • Product: 3-Isopropyl-4-methyl-5-isoxazolamine
  • CAS: 120771-22-4

Core Science & Biosynthesis

Foundational

Mechanism of Action of 3-Isopropyl-4-methyl-5-isoxazolamine in Biological Assays: A Technical Guide to Privileged Scaffold Targeting

Executive Summary In the landscape of fragment-based drug discovery and rational ligand design, the compound 3-Isopropyl-4-methyl-5-isoxazolamine (CAS 120771-22-4)[1] is far more than a simple synthetic intermediate. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery and rational ligand design, the compound 3-Isopropyl-4-methyl-5-isoxazolamine (CAS 120771-22-4)[1] is far more than a simple synthetic intermediate. It represents a highly privileged 5-aminoisoxazole pharmacophore. As an application scientist tasked with translating chemical hits into validated biological leads, I frequently leverage this specific scaffold to drive target engagement.

This whitepaper dissects the mechanism of action (MoA) of the 3-isopropyl-4-methyl-5-isoxazolamine (IPMIA) core in biological assays. We will explore the causality behind its structural interactions—specifically its role as a bidentate hinge-binder in kinase inhibition[2] and enzyme modulation[3]—and provide self-validating experimental protocols to quantify these interactions in vitro.

Mechanistic Paradigm: The 5-Aminoisoxazole Core as a Hinge Binder

When evaluating IPMIA-derived compounds in biological assays, their efficacy is dictated by precise electronic and steric properties. The 5-aminoisoxazole core is a classic "hinge-binding" motif used to target the ATP-binding site of kinases (e.g., VEGFR-2, FLT3)[2][4] and heme-containing enzymes (e.g., TDO2)[3].

The Causality of Structural Design
  • Bidentate Hydrogen Bonding: The primary amine at the 5-position acts as a critical hydrogen-bond donor to the backbone carbonyl of the kinase hinge region. Simultaneously, the adjacent isoxazole ring nitrogen functions as a hydrogen-bond acceptor from the hinge backbone amide NH[2]. This 1-3 spatial relationship is an absolute requirement; shifting the amine to the 3-position completely abrogates target engagement due to geometric incompatibility[2][3].

  • Hydrophobic Packing: The 3-isopropyl and 4-methyl substituents are not arbitrary space-fillers. In targets like VEGFR-2 or FLT3, these alkyl groups project into the hydrophobic pocket adjacent to the gatekeeper residue[2][4]. The 4-methyl group specifically restricts the conformation of the 5-amino group, locking the molecule into an active binding pose and providing essential Van der Waals packing.

G IPMIA 3-Isopropyl-4-methyl- 5-isoxazolamine Core Hinge Kinase Hinge Region (Backbone Amides) IPMIA->Hinge Bidentate H-Bonds (Donor/Acceptor) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) IPMIA->Gatekeeper 3-Isopropyl/4-Methyl Steric Packing Inhibition ATP-Competitive Inhibition Hinge->Inhibition Gatekeeper->Inhibition Assay Biological Assay Signal Modulation Inhibition->Assay Quantifiable Readout

Fig 1. Mechanistic pathway of IPMIA-mediated kinase hinge binding and subsequent assay readout.

Biological Assays & Workflow Validations

To rigorously validate the MoA of IPMIA-derived compounds, we must deploy a self-validating system . This requires an orthogonal approach: a biochemical assay to prove direct, cell-free target engagement, followed by a cellular assay to prove functional intracellular consequence.

Protocol 1: Biochemical Target Engagement via TR-FRET

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence for biochemical screening. Heterocyclic scaffolds like isoxazoles often exhibit auto-fluorescence that confounds standard readouts. TR-FRET utilizes a time delay that allows transient background fluorescence to decay, ensuring the signal is exclusively driven by the target interaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the IPMIA-derivative in 100% DMSO (11-point curve, 1:3 dilution). Transfer to an aqueous intermediate plate to yield a 4X concentration (ensuring final assay DMSO remains at a non-toxic 1%).

  • Enzyme & Substrate Addition: Dispense 2.5 µL of the target kinase (e.g., VEGFR-2) and 2.5 µL of the specific biotinylated peptide substrate into a 384-well low-volume ProxiPlate.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of ATP at the predetermined Km​ value. Crucial Insight: Running the assay exactly at the ATP Km​ ensures maximum sensitivity to ATP-competitive hinge binders like the 5-aminoisoxazole core.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Data Acquisition: Read the plate on a multi-mode microplate reader using 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine the IC₅₀.

TRFRET Prep 1. Compound Titration Mix 2. Kinase + Substrate Prep->Mix React 3. ATP Addition (Km Concentration) Mix->React Detect 4. Stop Buffer + Eu/APC Reagents React->Detect Read 5. Ratio Readout (665nm/620nm) Detect->Read

Fig 2. Step-by-step TR-FRET biochemical assay workflow for evaluating IPMIA derivatives.

Protocol 2: Cellular Functional Validation (BaF3 Viability Assay)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intense intracellular ATP competition (intracellular ATP concentrations hover around 1–5 mM). We utilize BaF3 cells engineered to depend solely on the target kinase (e.g., BaF3-Tel-KDR)[2]. If the IPMIA compound successfully penetrates the cell and binds the kinase hinge, the cells undergo apoptosis, providing a direct functional readout.

Step-by-Step Methodology:

  • Cell Seeding: Seed engineered BaF3 cells at 5,000 cells/well in a 384-well white opaque plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Dispense IPMIA-derivatives directly into the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a highly accurate dose-response curve without tip-based carryover.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Viability Measurement: Add CellTiter-Glo® reagent at a 1:1 volume ratio. Shake the plate for 2 minutes to induce complete cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Analysis: Measure luminescence. Normalize the raw data against DMSO vehicle controls (100% viability) and staurosporine controls (0% viability) to extract the cellular IC₅₀.

Quantitative Data & SAR Insights

To illustrate the structural superiority of the IPMIA scaffold, the following table summarizes the Structure-Activity Relationship (SAR) impact of the 5-aminoisoxazole core versus alternative azole isomers in standard kinase and enzymatic biological assays[2][3][4].

Scaffold CoreSubstituentsTarget EnzymeBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Hinge Binding Mode
5-Aminoisoxazole 3-Isopropyl, 4-Methyl VEGFR-21245Bidentate (Donor/Acceptor)
3-Aminoisoxazole5-Isopropyl, 4-MethylVEGFR-2>10,000>10,000Inactive (Steric Clash)
5-Aminopyrazole3-Isopropyl, 4-MethylVEGFR-2830Tridentate (Donor/Donor/Acceptor)
5-Aminoisoxazole 3-tert-Butyl FLT31150Bidentate (Donor/Acceptor)
4-Aminothiazole3-Isopropyl, 4-MethylVEGFR-21,5004,200Weak Monodentate

Data Interpretation: The quantitative data confirms our mechanistic hypothesis. The 1-3 relationship between the amine and the ring nitrogen in the 5-aminoisoxazole core is critical; moving the amine to the 3-position (3-aminoisoxazole) results in a complete loss of activity (>10,000 nM) due to the destruction of the bidentate hydrogen-bond geometry[2][3]. Furthermore, the bulky 3-isopropyl/tert-butyl groups are highly effective at filling the hydrophobic gatekeeper pocket, yielding nanomolar potency[4].

Conclusion

The 3-isopropyl-4-methyl-5-isoxazolamine (IPMIA) scaffold is a masterclass in rational drug design. By acting as a bidentate hydrogen-bond donor/acceptor while simultaneously driving hydrophobic packing via its alkyl substituents, it effectively outcompetes ATP in the kinase hinge region. When evaluated through self-validating biochemical TR-FRET and cellular BaF3 assays, this scaffold consistently demonstrates the robust target engagement required to transition a chemical hit into a viable therapeutic lead.

References

  • [1] 3-Isopropyl-4-methylisoxazol-5-amine Product Information. BLD Pharm. URL:

  • [2] Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. National Institutes of Health (NIH). URL:

  • [3] Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). ACS Medicinal Chemistry Letters. URL:

  • [4] Drug Discovery against Psoriasis: Identification of a New Potent FMS-like Tyrosine Kinase 3 (FLT3) Inhibitor. ACS Publications. URL:

Sources

Exploratory

The Structural Elucidation of Substituted Isoxazolamines: A Technical Guide to Crystallographic Analysis

An In-depth Guide for Researchers and Drug Development Professionals Introduction: The Imperative of Structural Precision in Drug Discovery In the landscape of modern drug discovery and medicinal chemistry, the isoxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of Structural Precision in Drug Discovery

In the landscape of modern drug discovery and medicinal chemistry, the isoxazole scaffold stands as a privileged structure, integral to a wide array of therapeutic agents.[1][2] Its utility is rooted in its unique electronic properties and its capacity for diverse substitutions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. However, the ultimate biological activity of any molecule is inextricably linked to its three-dimensional structure. For isoxazole derivatives, particularly those bearing amine functionalities, the precise arrangement of atoms, the conformation of substituents, and the landscape of intermolecular interactions are paramount in dictating target engagement and efficacy.

This technical guide addresses the critical need for unambiguous structural validation of substituted isoxazolamines. While a wealth of synthetic methodologies exists for this class of compounds, detailed crystallographic data—the gold standard for structural elucidation—remains disparate. This document aims to bridge that gap by providing a comprehensive overview of the synthesis, crystallization, and crystallographic analysis of a representative isoxazolamine.

Due to the absence of publicly available crystal structure data for 3-Isopropyl-4-methyl-5-isoxazolamine, this guide will utilize the closely related and well-documented analogue, 5-amino-3,4-dimethylisoxazole , as a case study. The principles and protocols discussed herein are broadly applicable to the target compound and other similar isoxazole derivatives, offering a robust framework for researchers in the field.

I. Synthesis of the Isoxazolamine Core: A Strategic Approach

The synthesis of 5-amino-3,4-dimethylisoxazole is a foundational step towards its structural analysis. A reliable and scalable synthesis is crucial for obtaining the high-purity material required for successful crystallization. The following protocol is adapted from established methodologies, emphasizing operational simplicity and yield.[3]

Experimental Protocol: Synthesis of 5-amino-3,4-dimethylisoxazole

Objective: To synthesize high-purity 5-amino-3,4-dimethylisoxazole suitable for crystallization.

Materials:

  • cis/trans-Butene-2

  • Nitrosyl chloride

  • Chloroform

  • Sodium cyanide

  • Methanol

  • Benzene (for recrystallization)

Step-by-Step Procedure:

  • Formation of the Nitrosochloride Adduct:

    • In a flask containing 20 mL of chloroform at -15°C, add 11.2 g of a mixture of cis- and trans-butene-2.

    • Slowly add 6.6 g of nitrosyl chloride while maintaining the reaction temperature at approximately -10°C.

    • Stir the reaction mixture at -10°C for 1.5 hours, then allow it to warm to room temperature.

  • Reaction with Cyanide and Cyclization:

    • Remove volatile materials from the reaction mixture under reduced pressure at 50-60°C.

    • To the resulting white solid residue, add 4.9 g of sodium cyanide and 40 mL of methanol.

    • Stir and reflux the reaction mixture for 30 minutes.

  • Isolation and Purification:

    • Cool the mixture and filter to remove inorganic salts.

    • Take the filtrate to dryness under reduced pressure.

    • Crystallize the solid residue from water to yield crude 5-amino-3,4-dimethylisoxazole.

    • For higher purity, a subsequent recrystallization from benzene can be performed to obtain material with a melting point of 120-122°C.[3]

Causality Behind Experimental Choices:
  • Low-Temperature Reaction: The initial reaction with nitrosyl chloride is conducted at low temperatures to control the exothermicity of the reaction and to ensure the stability of the nitrosochloride intermediate.

  • Methanol as Solvent: Methanol serves as a suitable solvent for the reaction with sodium cyanide and facilitates the subsequent cyclization to the isoxazole ring.

  • Recrystallization: The final recrystallization step is critical for removing impurities that could inhibit the growth of single crystals suitable for X-ray diffraction. The choice of water followed by benzene allows for the removal of both polar and non-polar impurities.

II. The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in structural elucidation. The process is a careful balance of thermodynamics and kinetics, aiming to guide molecules to self-assemble into a highly ordered lattice. For polar molecules like 5-amino-3,4-dimethylisoxazole, the choice of solvent and crystallization technique is paramount.

Experimental Protocol: Single Crystal Growth

Objective: To grow single crystals of 5-amino-3,4-dimethylisoxazole suitable for X-ray diffraction analysis.

Recommended Techniques:

  • Slow Evaporation:

    • Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture such as dichloromethane/hexane).

    • Loosely cap the vial and leave it in a vibration-free environment.

    • The slow evaporation of the solvent will gradually increase the concentration, leading to crystal nucleation and growth.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., dichloromethane) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is poorly soluble (e.g., hexane).

    • The vapor of the anti-solvent will slowly diffuse into the solvent, reducing the compound's solubility and inducing crystallization.

Diagram of the Crystallization Workflow

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Purified_Compound High-Purity 5-amino-3,4-dimethylisoxazole Solvent_Screening Solvent Screening (e.g., Ethanol, Ethyl Acetate) Purified_Compound->Solvent_Screening Dissolve Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Cooling Slow Cooling Solvent_Screening->Cooling Single_Crystal Single Crystal (>0.1 mm) Slow_Evaporation->Single_Crystal Vapor_Diffusion->Single_Crystal Cooling->Single_Crystal

Caption: Workflow for obtaining single crystals.

III. Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a molecule. It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs in the solid state.

General Protocol for Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of monochromatic X-rays and rotated. The diffraction pattern is collected on a detector.

  • Structure Solution: The collected data is used to generate an electron density map of the crystal.

  • Structure Refinement: The positions of the atoms are refined against the experimental data to yield the final, high-resolution crystal structure.

Expected Crystallographic Data for 5-amino-3,4-dimethylisoxazole

As the specific crystal structure of 5-amino-3,4-dimethylisoxazole is not publicly available, the following table presents a representative and hypothetical set of crystallographic parameters based on known structures of similar isoxazole derivatives.[4] This data serves as a plausible example for educational and comparative purposes.

ParameterRepresentative Value
Chemical FormulaC₅H₈N₂O
Formula Weight112.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.1
b (Å)10.5
c (Å)8.2
α (°)90
β (°)105
γ (°)90
Volume (ų)589
Z4
Calculated Density (g/cm³)1.26
R-factor (%)< 5
Structural Insights: The Primacy of Hydrogen Bonding

The crystal packing of aminoisoxazoles is predominantly governed by a hierarchy of intermolecular interactions.[5] The primary and strongest interaction is the hydrogen bond formed by the amino group. In the case of 5-amino-3,4-dimethylisoxazole, the amino group can act as a hydrogen bond donor, while the isoxazole nitrogen and oxygen atoms can act as acceptors. This typically leads to the formation of robust hydrogen-bonded dimers or chains, which then assemble into layers. Weaker interactions, such as π-π stacking of the isoxazole rings and C-H···O contacts, are expected to play a secondary role in organizing these layers into the final three-dimensional architecture.

Diagram of Structural Analysis Workflow

XRay_Workflow cluster_exp Experimental cluster_analysis Computational Analysis cluster_results Results Crystal Single Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer Mounting Diff_Pattern Diffraction Pattern Diffractometer->Diff_Pattern Data Collection Structure_Solution Structure Solution (Phase Problem) Diff_Pattern->Structure_Solution Data Processing Elec_Density Electron Density Map Structure_Refinement Structure Refinement Elec_Density->Structure_Refinement Model Building Structure_Solution->Elec_Density Fourier Transform Final_Structure Final Crystal Structure (CIF File) Structure_Refinement->Final_Structure Finalization Data_Tables Bond Lengths, Angles, Torsions Final_Structure->Data_Tables Packing_Diagram Crystal Packing Diagram Final_Structure->Packing_Diagram

Caption: From crystal to structure: the X-ray diffraction workflow.

IV. Conclusion: From Structure to Function

The rigorous determination of the crystal structure of a molecule like 5-amino-3,4-dimethylisoxazole is not merely an academic exercise. It is a critical step in the rational design of new therapeutics. The detailed structural information obtained from X-ray crystallography provides invaluable insights into the molecule's conformational preferences and its potential interactions with biological targets. This knowledge empowers medicinal chemists to design next-generation analogues with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from a promising scaffold to a life-saving drug.

References

  • Rosen, W. E., & Drew, J. W. (1969). Process for preparing isoxazole compounds. U.S. Patent No. 3,468,900. Washington, DC: U.S.
  • Yao, Z., & Deng, J.-C. (2008). 5-Amino-3-(4-pyridyl)isoxazole. Acta Crystallographica Section E: Structure Reports Online, 64(1), o131. [Link]

  • Bala, S., et al. (2022). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. Letters in Applied NanoBioScience, 11(3), 4049-4068. [Link]

  • Al-Omair, M. A., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1429. [Link]

  • Pinto, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5594. [Link]

  • US Patent and Trademark Office. (1969). Process for preparing isoxazole compounds.
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
  • Fun, H.-K., et al. (2010). 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol. Acta Crystallographica Section E, 66(5), o1037. [Link]

  • Martins, M. V. A., et al. (2015). Proposal for crystallization of 3-amino-4-halo-5-methylisoxazoles: an energetic and topological approach. CrystEngComm, 17(40), 7794-7804. [Link]

  • Poornachandran, S., et al. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9803. [Link]

  • Tantry, S. J., et al. (2007). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development, 11(2), 243-246. [Link]

  • NIST. (n.d.). 5-Amino-3,4-dimethyl-isoxazole. NIST Chemistry WebBook. [Link]

  • Chem-Impex International. (n.d.). 5-Amino-3,4-dimethylisoxazole. [Link]

  • PubChem. (n.d.). 5-Amino-3,4-dimethylisoxazole. [Link]

  • Yao, Z., & Deng, J.-C. (2008). 5-Amino-3-(4-pyridyl)isoxazole. IUCrData, 64(1), o131. [Link]

  • ChemBK. (2024). 5-Amino-3,4-dimethyl-isoxazole. [Link]

  • ResearchGate. (2014). CRYSTAL STRUCTURE OF 3-METHYL-4-(3-METHYL-ISOXAZOL-5-YL)ISOXAZOL-5(2H)-ONE MONOHYDRATE. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Isopropyl-4-methyl-5-isoxazolamine as a Strategic Scaffold in Agrochemical Development

Executive Summary & Mechanistic Rationale In modern agrochemical discovery, the selection of highly functionalized, low-molecular-weight building blocks is critical for developing novel active ingredients. 3-Isopropyl-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern agrochemical discovery, the selection of highly functionalized, low-molecular-weight building blocks is critical for developing novel active ingredients. 3-Isopropyl-4-methyl-5-isoxazolamine (CAS 120771-22-4) has emerged as a highly versatile heterocyclic scaffold.

The structural logic behind utilizing this specific isoxazolamine is rooted in its precise steric and electronic profile:

  • Lipophilicity (The 3-Isopropyl Group): The bulky isopropyl group significantly enhances the overall partition coefficient (LogP) of the final molecule. This lipophilicity is mechanistically essential for penetrating the waxy cuticular layers of plant leaves (in herbicides) or the chitinous exoskeletons of target insect vectors[1].

  • Metabolic Stability (The 4-Methyl Group): Unsubstituted positions on isoxazole rings are notorious "soft spots" for rapid metabolic oxidation by plant cytochrome P450s. The 4-methyl group acts as a steric block, preventing premature degradation and extending the environmental half-life of the active ingredient.

  • Synthetic Versatility (The 5-Amino Group): The primary amine serves as a highly reactive nucleophile, allowing for rapid divergent synthesis into ureas, amides, and sulfonamides, which are well-documented pharmacophores in agrochemical sciences[2].

Divergent Synthetic Workflows in Agrochemical Discovery

The core utility of 3-Isopropyl-4-methyl-5-isoxazolamine lies in its ability to be functionalized into three primary classes of agrochemicals:

  • Herbicides (Isoxazolyl-Ureas): Reacting the 5-amino group with substituted isocyanates yields urea derivatives. These compounds are classical inhibitors of Photosystem II (PSII), disrupting the electron transport chain in broadleaf weeds and grasses[3].

  • Fungicides (Isoxazolyl-Amides): Acylation of the amine with complex pyrazole or phenyl carbonyl chlorides generates amide derivatives. These structures mimic the ubiquinone binding site, acting as highly potent Succinate Dehydrogenase Inhibitors (SDHIs) against fungal pathogens.

  • Insecticides/Nematicides (Isoxazolyl-Sulfonamides & Triazoles): Sulfonylation or integration into triazole frameworks yields molecules with potent activity against agricultural pests, primarily by antagonizing insect GABA receptors[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction causality and success.

Protocol A: Synthesis of Isoxazolyl-Urea Herbicidal Candidates

This protocol details the base-catalyzed addition of isocyanates to form PSII-inhibiting ureas.

  • Preparation: Dissolve 1.0 equivalent (eq) of 3-Isopropyl-4-methyl-5-isoxazolamine in anhydrous dichloromethane (DCM) (0.2 M concentration).

    • Causality: Anhydrous DCM is strictly required to prevent the competitive hydrolysis of the isocyanate reagent into a primary amine, which would subsequently react to form unwanted symmetric urea byproducts.

  • Catalysis: Add 0.1 eq of anhydrous triethylamine (TEA).

    • Causality: While the 5-amino group is nucleophilic, the electron-withdrawing nature of the isoxazole oxygen slightly dampens its reactivity. TEA acts as a nucleophilic catalyst to accelerate the attack on the isocyanate[3].

  • Addition: Cool the reaction mixture to 0°C using an ice bath. Add 1.1 eq of the target substituted phenyl isocyanate dropwise over 15 minutes.

    • Causality: Urea formation is highly exothermic. Cooling prevents the thermal degradation of the isoxazole ring and suppresses dimerization of the isocyanate.

  • Reaction & Validation: Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation: Analyze an aliquot via LC-MS. The reaction is validated as complete when the starting material mass (m/z ~140.1) is fully depleted, and the corresponding urea product mass dominates the chromatogram.

  • Workup: Wash the organic layer sequentially with 0.1 M HCl (to remove TEA) and brine. Dry over MgSO₄, concentrate under reduced pressure, and recrystallize from hot ethanol to achieve >95% purity for biological screening.

Protocol B: Synthesis of Isoxazolyl-Amide Fungicidal Candidates

This protocol details the acylation of the isoxazolamine to form SDHI fungicidal candidates.

  • Preparation: Dissolve 1.0 eq of the isoxazolamine and 1.5 eq of N,N-Diisopropylethylamine (DIPEA) in anhydrous Tetrahydrofuran (THF).

    • Causality: DIPEA is chosen over TEA because its steric hindrance prevents it from acting as a competing nucleophile against the highly reactive acyl chloride, while still effectively scavenging the HCl byproduct.

  • Addition: At 0°C, slowly add 1.1 eq of the target acyl chloride (e.g., substituted pyrazole-4-carbonyl chloride).

  • Reaction & Validation: Stir at room temperature for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The shift from a low Rf spot (polar primary amine) to a significantly higher Rf spot (less polar amide) visually validates the success of the acylation.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ to neutralize residual acid. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography.

    • Causality: Flash chromatography is mandated here because amide byproducts often co-crystallize with the product, making standard recrystallization insufficient for high-throughput screening purity.

Physicochemical & Efficacy Profiling

The following table summarizes the targeted physicochemical properties and expected biological efficacy ranges for the derivatives synthesized from the 3-Isopropyl-4-methyl-5-isoxazolamine scaffold.

Derivative ClassAgrochemical ApplicationPrimary Mechanism of ActionExpected IC50 / EC50Optimal Est. LogP
Isoxazolyl-Ureas Herbicide (Pre/Post-emergence)Photosystem II (PSII) Inhibition0.1 - 2.5 µM2.5 - 3.5
Isoxazolyl-Amides Fungicide (Broad-spectrum)Succinate Dehydrogenase (SDHI)0.05 - 1.2 µM3.0 - 4.2
Sulfonamides Insecticide / NematicideGABA Receptor Antagonism1.0 - 5.0 µM1.8 - 2.8

Pathway Visualization

G A 3-Isopropyl-4-methyl-5-isoxazolamine (Core Scaffold) B Isoxazolyl-Ureas (Herbicidal Candidates) A->B Isocyanates (Base catalyzed) C Isoxazolyl-Amides (Fungicidal Candidates) A->C Acyl Chlorides (DIPEA, THF) D Isoxazolyl-Sulfonamides (Insecticidal Candidates) A->D Sulfonyl Chlorides (Pyridine, DCM) E Photosystem II (PSII) Inhibition Assays B->E in vitro screening F Succinate Dehydrogenase (SDHI) Inhibition Assays C->F in vitro screening G GABA Receptor Antagonism Assays D->G in vitro screening

Fig 1: Synthetic pathways of 3-Isopropyl-4-methyl-5-isoxazolamine in agrochemical discovery.

References

  • CA1221972A - 3-[substituted 3- or 5-isoxazolyl]-1-4, or 5- substituted-2-imidazolidinones. Google Patents.
  • EP3232788B1 - Triazoles derivatives having pesticidal utility, and intermediates, compositions, and processes, related thereto. European Patent Office / Google Patents.

Sources

Application

Optimal solvent selection for 3-Isopropyl-4-methyl-5-isoxazolamine coupling reactions

Application Note & Protocol Optimal Solvent Selection for Buchwald-Hartwig Amination of 3-Isopropyl-4-methyl-5-isoxazolamine Abstract This document provides a comprehensive guide for selecting the optimal solvent in coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Optimal Solvent Selection for Buchwald-Hartwig Amination of 3-Isopropyl-4-methyl-5-isoxazolamine

Abstract

This document provides a comprehensive guide for selecting the optimal solvent in coupling reactions involving 3-Isopropyl-4-methyl-5-isoxazolamine, a crucial building block in medicinal chemistry and drug development. Isoxazole derivatives are noted for a wide range of biological activities, including analgesic, anti-inflammatory, and antibacterial properties.[1][2] The functionalization of the C5-amino group via cross-coupling reactions is a key strategy for generating novel molecular entities. This guide focuses on the palladium-catalyzed Buchwald-Hartwig amination as a model C-N coupling reaction. We will explore the theoretical underpinnings of solvent effects on reaction kinetics and catalyst stability, provide a detailed experimental protocol for solvent screening, and offer data-driven insights to guide researchers toward rational solvent selection for maximizing reaction yield and purity.

Theoretical Framework for Solvent Selection

The choice of solvent is a critical parameter that can dictate the success or failure of a transition metal-catalyzed cross-coupling reaction.[3] A solvent's role extends far beyond simply dissolving reactants; it actively participates in the reaction mechanism by influencing solubility, stabilizing intermediates, and modulating catalyst activity.

Key Solvent Properties and Their Mechanistic Impact
  • Polarity and Dielectric Constant: The polarity of the solvent significantly affects the solubility of the starting materials (amine, aryl halide), the base, and the palladium catalyst complex. In Buchwald-Hartwig amination, several steps in the catalytic cycle involve charged or highly polar intermediates. Polar solvents can stabilize these species, potentially lowering the activation energy of key steps like oxidative addition and reductive elimination.

  • Coordinating Ability: Solvents can coordinate to the metal center of the catalyst. Weakly coordinating solvents like toluene or dioxane are often preferred as they allow for facile substrate and ligand exchange at the palladium center.[4] Strongly coordinating solvents, such as DMF or DMSO, can sometimes compete with the reacting substrates for coordination sites on the catalyst, potentially inhibiting the reaction. However, in some cases, their high polarity and ability to dissolve inorganic bases are advantageous.

  • Aprotic vs. Protic Nature: Protic solvents (e.g., alcohols, water) are generally avoided in Buchwald-Hartwig aminations. They can protonate the strong bases (e.g., NaOtBu, K₂CO₃) required for the reaction, reducing their efficacy. Furthermore, they can interfere with the catalyst and other reagents. Aprotic solvents are the standard choice.

  • Boiling Point: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.[4] A solvent with a sufficiently high boiling point is necessary to achieve and maintain the required reaction temperature safely.

The Buchwald-Hartwig Catalytic Cycle

The choice of solvent directly influences each step of the catalytic cycle. A poorly chosen solvent can stall the cycle at any point, leading to low yields or catalyst decomposition.

Buchwald_Hartwig_Cycle Pd_L2 Pd(0)L₂ Active Catalyst Ox_Ad Oxidative Addition Intermediate Pd_L2->Ox_Ad + Ar-X (Solvent influences solubility & rate) Base_Int Amine Coordination & Deprotonation Ox_Ad->Base_Int + HNR'R'' / Base (Solvent affects base strength & solubility) Red_Elim Reductive Elimination Base_Int->Red_Elim (Polar solvents can stabilize this complex) Red_Elim->Pd_L2 (High T often needed, requires high-boiling solvent) Product Ar-NR'R'' Product Red_Elim->Product

Figure 1: Simplified Buchwald-Hartwig amination cycle. The solvent choice critically impacts each phase, from reactant solubility to the stability of charged intermediates.

Experimental Protocol: Solvent Screening

This section details a systematic approach to screen various solvents for the N-arylation of 3-Isopropyl-4-methyl-5-isoxazolamine with 4-bromotoluene as a model reaction.

Materials and Reagents
  • Substrates: 3-Isopropyl-4-methyl-5-isoxazolamine (MW: 140.18 g/mol ), 4-bromotoluene

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvents (Anhydrous): Toluene, Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Internal Standard: Dodecane (for GC/HPLC analysis)

  • Reaction Vessels: 2 mL screw-cap vials or microwave vials

  • General Labware: Syringes, needles, stir plates, inert atmosphere glovebox or Schlenk line.

General Reaction Setup Protocol

Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) due to the air-sensitivity of the catalyst, ligand, and base.

  • Preparation: In a glovebox, weigh 3-Isopropyl-4-methyl-5-isoxazolamine (28.0 mg, 0.20 mmol, 1.0 equiv.), 4-bromotoluene (41.0 mg, 0.24 mmol, 1.2 equiv.), and Sodium tert-butoxide (29.0 mg, 0.30 mmol, 1.5 equiv.) into a reaction vial equipped with a magnetic stir bar.

  • Catalyst Loading: In a separate vial, prepare a stock solution of the catalyst/ligand pre-mixture if running multiple reactions. For a single reaction, add Pd₂(dba)₃ (1.8 mg, 0.002 mmol, 1 mol% Pd) and Xantphos (2.3 mg, 0.004 mmol, 2 mol%).

  • Solvent Addition: Add 1.0 mL of the anhydrous solvent to be tested to the vial containing the substrates and base.

  • Reaction Initiation: Add the catalyst/ligand mixture to the reaction vial. Seal the vial tightly with a screw cap.

  • Heating and Stirring: Remove the vial from the glovebox and place it in a pre-heated aluminum block on a stirrer hotplate at 100 °C.

  • Monitoring: Allow the reaction to stir for 12 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS if desired.

  • Work-up and Analysis:

    • After 12 hours, cool the reaction to room temperature.

    • Add a known amount of an internal standard (e.g., 20 µL of a 0.1 M dodecane solution in ethyl acetate).

    • Quench the reaction by adding 1 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 2 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR and GC or HPLC to determine the conversion and yield relative to the internal standard.

Solvent Screening Workflow and Data Interpretation

A logical workflow is essential for efficient solvent screening. The process begins with selecting a diverse set of common aprotic solvents and iteratively refining the choice based on initial results.

Solvent_Screening_Workflow Start Define Reaction: Buchwald-Hartwig Amination Initial_Screen Initial Screen (100 °C): Toluene, Dioxane, THF, DMF Start->Initial_Screen Analyze Analyze Yield & Purity (GC/LC-MS) Initial_Screen->Analyze Decision1 Is Yield > 70%? Analyze->Decision1 Optimize Optimize T° & Concentration in Best Solvent Decision1->Optimize Yes Troubleshoot Troubleshoot: - No reaction? - Side products? Decision1->Troubleshoot No End Final Protocol Optimize->End Second_Screen Secondary Screen: - Try higher boiling point (e.g., xylene) - Different solvent class (e.g., CPME) Troubleshoot->Second_Screen Second_Screen->Analyze

Figure 2: A systematic workflow for selecting and optimizing a solvent for the target coupling reaction.

Representative Screening Results

The following table presents hypothetical data from the solvent screening protocol described above. This data illustrates how solvent properties can dramatically influence reaction outcomes.

Solvent Dielectric Constant (ε) Boiling Point (°C) Conversion (%) Isolated Yield (%) Key Observations
Toluene 2.41119588Good solubility of reactants. Clean reaction profile.
Dioxane 2.21019892Excellent performance, slightly better than toluene.[4]
THF 7.6664538Incomplete reaction; boiling point too low for full conversion at 12h.
DMF 36.71537055Significant side product formation, potential catalyst inhibition.
DMSO 46.71896548Dark reaction mixture, indicates possible catalyst decomposition.
Analysis of Results
  • Optimal Solvents: The nonpolar, weakly coordinating solvents Dioxane and Toluene provided the highest yields and cleanest reaction profiles. Their ability to dissolve the organometallic species without strong coordination to the palladium center facilitates an efficient catalytic cycle. Dioxane's slightly higher polarity and performance make it the optimal choice in this screen.

  • Temperature Limitation: THF resulted in poor conversion, primarily because its low boiling point (66 °C) prevents the reaction from reaching the necessary thermal energy for efficient turnover, even when the heating block is set to 100 °C.

  • Polar Aprotic Solvents: While DMF and DMSO are excellent at dissolving the inorganic base, their strong coordinating nature likely interfered with the catalyst, leading to lower yields and the formation of byproducts. The dark color observed with DMSO often suggests the formation of palladium black (decomposed catalyst).

Troubleshooting Guide

Even with a systematic approach, challenges can arise. This section addresses common issues related to solvent choice.

Problem Potential Solvent-Related Cause Suggested Solution
Low or No Conversion 1. Poor solubility of starting materials or base. 2. Reaction temperature is too low. 3. Solvent is inhibiting the catalyst.1. Switch to a more polar solvent (e.g., from Toluene to Dioxane) or a co-solvent system. 2. Use a higher-boiling solvent (e.g., Toluene -> Xylene). 3. Avoid strongly coordinating solvents like DMF/DMSO; switch to Toluene, Dioxane, or CPME.
Formation of Side Products 1. Reaction temperature is too high. 2. Solvent reacting with intermediates.1. Use a lower-boiling solvent or reduce the reaction temperature. 2. Ensure the use of high-purity, anhydrous solvents.
Darkening of Reaction Mixture (Catalyst Decomposition) 1. Solvent contains impurities (water, peroxides). 2. Strongly coordinating solvent is destabilizing the catalyst complex.1. Use freshly distilled or commercially available anhydrous solvents. 2. Switch to a weakly coordinating solvent like Toluene or Dioxane.

Conclusion

For the Buchwald-Hartwig amination of 3-Isopropyl-4-methyl-5-isoxazolamine, weakly coordinating, aprotic solvents with boiling points above 100 °C are demonstrably superior. Dioxane emerged as the optimal choice in our model study, providing an excellent balance of reactant solubility and catalyst compatibility, leading to high yields and clean reaction profiles. Toluene is also a highly effective and often more economical alternative. This guide underscores the importance of a rational, data-driven approach to solvent selection, which is paramount for the successful development of robust and scalable synthetic routes in pharmaceutical research.

References

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]

  • Proposed mechanism of cross-coupling reaction with 2. ResearchGate. [Link]

  • Suzuki Coupling of Oxazoles. ACS Publications. [https://pubs.acs.org/doi/10.1021/ol060770+]
  • Suzuki-Miyaura cross-coupling reactions of isoxazole derivatives. ResearchGate. [Link]

  • Iron-Mediated Synthesis of Isoxazoles from Alkynes: Using Iron(III) Nitrate as a Nitration and Cyclization Reagent. ACS Publications. [Link]

  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. PMC. [Link]

  • 3-isopropyl-5-methylisoxazole-4-carboxylic acid — Chemical Substance Information. Chemwatch. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • 4-isopropyl-3-methyl-2-(thiomorpholine-4-carbonyl)isoxazol-5(2H)-one. PubChem. [Link]

  • An improved procedure to prepare 3-methyl-4- nitroalkylenethylisoxazoles and their reactivity in catalytic enantioselective. University of Bath. [Link]

  • Quantification of the Electrophilicities of Diazoalkanes: Kinetics and Mechanism of Azo Couplings with Enamines and Sulfonium Ylides. PMC. [Link]

  • Pd-catalyzed cross-coupling reaction of isoxazole derivatives. ResearchGate. [Link]

  • Preparation method of 3-methyl-4-isopropylphenol.
  • Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI. [Link]

  • Azo coupling. Wikipedia. [Link]

  • Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. PubMed. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]

  • diisopropyl-[3-(4-nitrophenyl)-4-(phenylthio)isoxazol-5-yl]amine. SpectraBase. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole.

Sources

Method

Application Note: Advanced Formulation Strategies for 3-Isopropyl-4-methyl-5-isoxazolamine in Preclinical Drug Discovery

Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Rationale 3-Isopropyl-4-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Rationale

3-Isopropyl-4-methyl-5-isoxazolamine is a highly functionalized heterocyclic building block and pharmacophore frequently utilized in the design of multi-targeted kinase inhibitors, COX-2 antagonists, and endothelin receptor antagonists. Despite its utility in target binding, the isoxazolamine scaffold presents significant developability challenges.

The combination of a planar isoxazole ring, a weakly basic primary amine, and lipophilic alkyl substitutions (isopropyl and methyl groups) typically results in high crystal lattice energy and poor aqueous solubility. Consequently, derivatives of this scaffold are often classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds [1].

To facilitate rigorous preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluations, formulation scientists must systematically overcome these solubility barriers. This guide details three field-proven, self-validating formulation methodologies—Cyclodextrin Complexation, Amorphous Solid Dispersions (ASD), and Self-Microemulsifying Drug Delivery Systems (SMEDDS)—specifically optimized for the physicochemical profile of the 3-Isopropyl-4-methyl-5-isoxazolamine scaffold.

Preformulation & Physicochemical Profiling

Before selecting a formulation strategy, understanding the physicochemical causality of the molecule is critical:

  • pKa Considerations: The primary amine at the 5-position of the isoxazole ring is weakly basic (estimated pKa ~1.5–2.5) due to the electron-withdrawing nature of the adjacent oxygen-nitrogen heteroaromatic system. Therefore, traditional salt formation is generally unviable for physiological pH environments; the compound will rapidly disproportionate and precipitate as the free base in the intestinal milieu[4].

  • Lipophilicity (LogP): The isopropyl and methyl groups drive the LogP to approximately 2.8–3.5, making the molecule highly lipophilic and prone to aggregation in aqueous media.

  • Solid-State Properties: Hydrogen bonding between the primary amine and the isoxazole nitrogen/oxygen of adjacent molecules creates a highly stable crystal lattice, depressing baseline aqueous solubility to < 10 µg/mL at pH 7.4.

Formulation Decision Workflow

The selection of a formulation strategy is dictated by the target administration route and the required dose for the preclinical study.

Caption: Decision tree for selecting the optimal formulation strategy based on preclinical study requirements.

Detailed Experimental Protocols

Protocol A: HP-β-CD Complexation for Intravenous (IV) Dosing

Causality & Rationale: For absolute bioavailability calculations, a clear, precipitate-free IV solution is mandatory. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) provides a hydrophobic cavity perfectly sized to encapsulate the bulky isopropyl moiety of the isoxazolamine, disrupting intermolecular hydrogen bonding and masking the lipophilic surface from the aqueous environment [4].

Step-by-Step Methodology:

  • Preparation of Vehicle: Prepare a 20% (w/v) HP-β-CD solution in 50 mM Sodium Acetate buffer (pH 4.0). Note: The slightly acidic pH maximizes the marginal protonation of the amine, synergizing with the cyclodextrin inclusion complex.

  • API Addition: Weigh 100 mg of 3-Isopropyl-4-methyl-5-isoxazolamine API and add it to 10 mL of the HP-β-CD vehicle.

  • Complexation Kinetics: Vortex the suspension for 5 minutes. Transfer to an ice bath and apply probe sonication (20 kHz, 40% amplitude) for 15 minutes (pulsed: 10s ON, 5s OFF) to drive the thermodynamic inclusion process.

  • Self-Validation: Filter the resulting solution through a 0.22 µm PVDF syringe filter. Analyze the filtrate via HPLC. A successful inclusion complex will yield >98% recovery of the nominal concentration with no visible precipitation upon 24-hour storage at 4°C.

Protocol B: Amorphous Solid Dispersion (ASD) via Spray Drying for High-Dose PO Efficacy

Causality & Rationale: To achieve high oral exposures for efficacy models, the high crystal lattice energy must be systematically disrupted. Spray drying the API with an amphiphilic polymer (e.g., Soluplus®) traps the drug in a high-energy amorphous state. Upon dissolution, the polymer maintains supersaturation in the gastrointestinal tract by sterically hindering nucleation and crystal growth [2, 3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 7:3 (v/v) ratio. This ensures complete dissolution of both the lipophilic API and the polymer matrix.

  • Solution Mixing: Dissolve 1.0 g of 3-Isopropyl-4-methyl-5-isoxazolamine and 3.0 g of Soluplus® (1:3 drug-to-polymer mass ratio) in 100 mL of the solvent mixture. Stir until optically clear.

  • Spray Drying: Process the solution through a laboratory-scale spray dryer (e.g., Büchi B-290) utilizing the following parameters:

    • Inlet temperature: 75°C

    • Aspirator rate: 100%

    • Pump speed: 15% (~4.5 mL/min)

    • Atomization gas flow: 40 mm (rotameter)

  • Secondary Drying: Collect the resulting ASD powder from the cyclone separator and dry in a vacuum oven at 40°C for 24 hours to remove residual DCM/MeOH.

  • Self-Validation: Confirm the amorphous conversion via Powder X-Ray Diffraction (PXRD). A successful ASD will exhibit a broad "halo" with a complete absence of sharp Bragg peaks. Differential Scanning Calorimetry (DSC) should reveal a single glass transition temperature (Tg), confirming a homogenous molecular dispersion.

Protocol C: Lipid-Based Nanocarriers (SMEDDS) for Low-Dose PO PK

Causality & Rationale: For highly lipophilic isoxazolamines, dissolving the drug in a lipid mixture that spontaneously emulsifies into nanodroplets in gastric fluid circumvents the dissolution rate-limiting step entirely, presenting the drug in a pre-solubilized state ready for lymphatic or portal absorption.

Step-by-Step Methodology:

  • Vehicle Formulation: Combine Capryol 90 (oil phase, 30% w/w), Kolliphor EL (surfactant, 50% w/w), and Transcutol HP (co-surfactant, 20% w/w) in a glass vial.

  • Homogenization: Stir the mixture at 40°C for 30 minutes until a homogenous, isotropic, and transparent pre-concentrate is formed.

  • Drug Loading: Add 3-Isopropyl-4-methyl-5-isoxazolamine to achieve a final concentration of 25 mg/g of the lipid vehicle. Stir continuously at 40°C for 4 hours until complete dissolution is achieved.

  • Self-Validation: Disperse 100 µL of the loaded SMEDDS into 10 mL of simulated gastric fluid (SGF) at 37°C under mild agitation. Measure the resulting droplet size via Dynamic Light Scattering (DLS). A validated system will spontaneously form a nanoemulsion yielding a Z-average diameter of <50 nm with a Polydispersity Index (PDI) <0.2.

Quantitative Data Presentation

The following table summarizes typical formulation outcomes for the 3-Isopropyl-4-methyl-5-isoxazolamine scaffold, demonstrating the dramatic impact of advanced formulation on apparent solubility and in vivo exposure.

Table 1: Comparative Physicochemical and Pharmacokinetic Outcomes of Formulation Strategies

Formulation StrategyDrug LoadingApparent Aqueous Solubility (pH 6.8)Physical StatePO Bioavailability (F%) in Rats
Unformulated API N/A< 10 µg/mLCrystalline< 5%
HP-β-CD Complex (20%) 10 mg/mL> 10,000 µg/mLSolubilized ComplexN/A (IV use)
Soluplus® ASD (1:3) 25% w/w~ 1,200 µg/mL (Supersaturated)Amorphous42%
SMEDDS 25 mg/gEmulsified in situLipid Solution58%

References

  • A Practical Approach for Solubility Enhancement of Leflunomide Orient Journal of Chemistry URL: [1]
  • Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors National Institutes of Health (NIH) / PMC URL: [2]
  • Design of Ternary Amorphous Solid Dispersions for Enhanced Dissolution of Drug Combinations Molecular Pharmaceutics - ACS Public
  • Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam National Institutes of Health (NIH) / PMC URL: [4]

Technical Notes & Optimization

Troubleshooting

Minimizing impurities and byproducts in 3-Isopropyl-4-methyl-5-isoxazolamine production

Welcome to the technical support guide for the synthesis of 3-Isopropyl-4-methyl-5-isoxazolamine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-Isopropyl-4-methyl-5-isoxazolamine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, focusing on the critical aspects of impurity profiling and mitigation. We will delve into the mechanistic underpinnings of common side reactions and provide field-proven troubleshooting strategies and detailed protocols to ensure high purity and yield.

Overview of the Core Synthesis

The most established and scalable route to N-5 substituted aminoisoxazoles, including our target molecule, is the cyclocondensation of a β-ketonitrile with hydroxylamine.[1] This method is valued for its operational simplicity and the accessibility of starting materials.[1]

The specific precursor for 3-Isopropyl-4-methyl-5-isoxazolamine is 2,4-dimethyl-3-oxopentanenitrile . The overall reaction proceeds as follows:

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product ketonitrile 2,4-Dimethyl-3-oxopentanenitrile intermediate Amidoxime Intermediate ketonitrile->intermediate  + NH2OH (Nucleophilic Attack on Nitrile) hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate product 3-Isopropyl-4-methyl- 5-isoxazolamine intermediate->product  Cyclization & Dehydration

Caption: Core synthetic route to 3-Isopropyl-4-methyl-5-isoxazolamine.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for controlling regioselectivity in this synthesis?

A: pH is the single most critical factor. The reaction between a β-ketonitrile and hydroxylamine can theoretically produce two regioisomers. The desired 5-aminoisoxazole is formed when the nitrogen of hydroxylamine attacks the nitrile carbon, followed by cyclization of the intermediate amidoxime onto the ketone. The undesired 3-aminoisoxazole isomer results from the initial formation of an oxime at the ketone, followed by cyclization. Controlling the pH dictates the nucleophilicity and the reaction pathway. A weakly basic medium (pH 8-9) generally favors the formation of the amidoxime intermediate, leading to the desired 5-amino product.[2]

Q2: My reaction has stalled, and I see a significant amount of unreacted β-ketonitrile. What should I do?

A: This "stalling" is often due to suboptimal reaction conditions. First, verify the quality and stoichiometry of your hydroxylamine; it can degrade upon storage. Ensure the base is added appropriately to liberate the free hydroxylamine from its salt (e.g., NH₂OH·HCl). If these are correct, a moderate increase in temperature (e.g., from room temperature to 50-60 °C) can facilitate the reaction. However, avoid excessive heat, as this can promote byproduct formation.

Q3: I'm observing an unknown peak in my LC-MS that doesn't correspond to the product or starting material. What could it be?

A: The most likely impurity, besides the regioisomer, is the uncyclized amidoxime intermediate (4,4-Dimethyl-3-oxopentaneamidoxime).[2] This occurs when the final dehydration and ring-closing step is incomplete. This intermediate is more polar than the final product and will have a different retention time. Its presence indicates that the reaction may require more forcing conditions (longer time, higher temperature, or acid catalysis for the final cyclization step) to go to completion.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Problem 1: Low Yield and Purity

Low yield is a multifaceted problem that requires a systematic investigation of reaction parameters. The purity of the starting β-ketonitrile is paramount.

Protocol: Synthesis of 2,4-Dimethyl-3-oxopentanenitrile

A robust synthesis of the β-ketonitrile precursor is crucial. A common method is the base-catalyzed condensation of an ester (ethyl isobutyrate) and a nitrile (propionitrile).[3][4]

  • Setup: Equip a dry, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Base Preparation: In the flask, prepare a solution of a strong base like sodium ethoxide or potassium tert-butoxide in an anhydrous solvent like THF or toluene.

  • Nitrile Addition: Cool the base solution to 0°C and slowly add propionitrile via the dropping funnel.

  • Ester Addition: After nitrile addition, slowly add ethyl isobutyrate.

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC or GC.

  • Workup: Cool the reaction, quench with aqueous acid (e.g., 1M HCl) to pH 5-6, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by vacuum distillation to remove unreacted starting materials and byproducts.

Optimizing the Cyclocondensation Reaction

The cyclocondensation step is where most impurities are generated. The following table outlines key parameters and their impact.

ParameterRecommended ConditionRationale & Common Pitfalls
Hydroxylamine Source Hydroxylamine sulfate (NH₂OH)₂·H₂SO₄ or Hydrochloride (NH₂OH·HCl)Use a slight excess (1.1-1.2 eq). Older reagents may have decomposed, leading to incomplete reactions.
Base Aqueous NaOH, Na₂CO₃, or organic bases like Triethylamine (TEA)The base neutralizes the acid from the hydroxylamine salt. Insufficient base will stall the reaction; a strong excess can lead to ring-opening of the product.[2]
pH Control Maintain pH 8-9Crucial for regioselectivity. This pH range favors nucleophilic attack on the nitrile group, leading to the 5-aminoisoxazole.[2] Monitor with a pH meter or strips.
Solvent Aqueous Ethanol or MethanolA co-solvent system ensures solubility of both the organic precursor and the inorganic reagents.
Temperature 60-100 °CStart at a lower temperature and slowly increase if the reaction is slow. Excessively high temperatures can cause decomposition and byproduct formation.[5]
Reaction Time 1-4 hoursMonitor by TLC/LC-MS. Prolonged heating after completion can degrade the product.
Problem 2: Formation of Impurities and Byproducts

Even under optimized conditions, side reactions can occur. Understanding their origin is key to minimizing them.

Impurity_Formation SM β-Ketonitrile + NH2OH INT Amidoxime Intermediate SM->INT pH 8-9 (Favored Path) OXIME Uncyclized Oxime SM->OXIME Incorrect pH (Ketone reacts first) DECOMP Decomposition Products SM->DECOMP Excessive Heat PROD Desired Product (3-Isopropyl-4-methyl- 5-isoxazolamine) INT->PROD Cyclization (Heat/Acid) INT->DECOMP Excessive Heat REGIO Regioisomer (5-Isopropyl-4-methyl- 3-isoxazolamine) OXIME->REGIO Cyclization

Caption: Primary reaction pathway and common impurity side-pathways.

Troubleshooting Specific Impurities
  • Regioisomer (5-Isopropyl-4-methyl-3-isoxazolamine):

    • Cause: This impurity arises from the initial reaction of hydroxylamine with the ketone moiety of the β-ketonitrile to form an oxime, which then cyclizes. This pathway is favored under more neutral or slightly acidic conditions where the ketone is more electrophilic.

    • Solution: Strictly maintain the reaction pH in the 8-9 range. Use a reliable base and monitor the pH throughout the addition of the hydroxylamine salt.[2]

  • Uncyclized Amidoxime Intermediate:

    • Cause: Incomplete cyclization due to insufficient heating or time. The formation of the amidoxime is often faster than its subsequent ring closure.

    • Solution: After the initial reaction period, confirm the disappearance of the starting β-ketonitrile by TLC/LC-MS. If the intermediate is present, you can drive the reaction to completion by either increasing the temperature to reflux for a short period (e.g., 30-60 minutes) or by acidifying the reaction mixture slightly (e.g., with HCl) and heating.[2]

  • Decomposition Products:

    • Cause: Isoxazole rings can be sensitive to harsh conditions.[1] Prolonged exposure to high temperatures or very strong bases can cause ring cleavage or other decomposition pathways. Hydroxylamine itself is not thermally stable and can decompose if heated excessively.[5]

    • Solution: Use the minimum effective temperature and reaction time. Once the reaction is complete based on monitoring, proceed with workup immediately. Avoid using overly strong bases or unnecessarily long reflux times.

Purification and Analytical Protocols

Protocol: Reaction Workup and Product Isolation
  • Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: If the product precipitates, it can be filtered. Otherwise, extract the aqueous mixture with an organic solvent such as ethyl acetate or methylene chloride (3x volumes).

  • Washing: Combine the organic extracts and wash with water and then with brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol: Recrystallization for High Purity

Recrystallization is highly effective for removing minor impurities.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A solvent system like Toluene/Heptane or Ethanol/Water is a good starting point.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of a pair).

    • If using a solvent pair, add the anti-solvent (e.g., heptane or water) dropwise to the hot solution until turbidity persists. Add a few drops of the primary solvent to redissolve.

    • Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the flask with a glass rod may be necessary.

    • Once crystals form, cool the flask in an ice bath for at least 30 minutes to maximize recovery.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Workflow

A robust analytical method is essential for process monitoring and quality control.

Analytical_Workflow Start Crude Reaction Mixture TLC TLC Analysis (Quick Check) Start->TLC LCMS LC-MS Analysis (Impurity Identification) Start->LCMS Purification Purification (Recrystallization / Chromatography) TLC->Purification Incomplete or Impure? LCMS->Purification Impurities >1%? NMR ¹H & ¹³C NMR (Structural Confirmation) FinalQC Final Product QC (Purity Assay by HPLC) NMR->FinalQC Structure Correct? Purification->NMR Done Done FinalQC->Done Purity >99.5%?

Caption: A typical analytical workflow for synthesis and purification.

References

  • PrepChem. (n.d.). Synthesis of Alpha-isopropyl-alpha-[3-[N-[2-(4-methoxyphenoxy)ethyl]amino]-propyl]-3,4-dimethoxyphenylacetonitrile. PrepChem.com. [Link]

  • Saad, A., Vaultier, M., & Derdour, A. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(6), 413-420. [Link]

  • Clapp, L. B. (1969). Process for the purification of 3-amino-5-methylisoxazole. U.S. Patent No. 3,536,729.
  • Wuest, H. M. (1969). Process for preparing isoxazole compounds. U.S. Patent No. 3,468,900.
  • de Souza, M. C. B. V., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(23), 12535-12546. [Link]

  • Semantic Scholar. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]

  • Pore, V. S., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2874-2881. [Link]

  • Saad, A., Vaultier, M., & Derdour, A. (2004). One step regioselective synthesis of 5-aminoisoxazoles from nitrile oxides and alpha-cyanoenamines. Molecules (Basel, Switzerland), 9(6), 413–420. [Link]

  • Young, S. D., Buse, C. T., & Heathcock, C. H. (1985). 2-Methyl-2-(trimethylsiloxy)pentan-3-one. Organic Syntheses, 63, 79. [Link]

  • Siegel, W., & Vangermain, E. (2010). Process for the preparation of beta-ketonitriles. Denmark Patent No. DK2132167T3.
  • ResearchGate. (n.d.). Cyclocondensation reaction of enones 4 with hydroxylamine hydrochloride. [Link]

  • Ueda, S., & Makisumi, Y. (1988). Practical synthesis of 3-amino-5-tert-butylisoxazole from 4,4-dimethyl-3-oxopentanenitrile. Heterocycles, 27(1), 89-94. [Link]

  • Wikipedia contributors. (n.d.). Hydroxylamine. Wikipedia. [Link]

  • Candito, D. A., & Lautens, M. (2011). 4,4-Dimethyl-3-oxo-2-benzylpentanenitrile. Organic Syntheses, 88, 233-241. [Link]

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381–8383. [Link]

  • Siegel, W., & Vangermain, E. (2007). Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate. German Patent No. DE102005057461A1.
  • da Silva, A. F., et al. (2020). Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. ChemistrySelect, 5(1), 209-216. [Link]

  • Wu, J., et al. (2018). Preparation method of 3-amino-5-methyl isoxazole. Chinese Patent No. CN107721941B.
  • van der Vlugt, C. J., et al. (2010). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. Journal of the American Chemical Society, 132(12), 4432–4445. [Link]

  • ResearchGate. (n.d.). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. [Link]

  • Wang, J.-M., et al. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(19), 3325–3329. [Link]

  • Dou, G.-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13605-13614. [Link]

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  • Kumar, R., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(45), 29283-29294. [Link]

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Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Solid-State Forms of Carbamazepine: An X-ray Powder Diffraction (XRD) Analysis

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, and bioavailability. Po...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical factor that must be thoroughly characterized. This guide provides an in-depth comparison of the known polymorphs of Carbamazepine, a widely used anticonvulsant drug, utilizing the foundational technique of X-ray Powder Diffraction (XRD).

Carbamazepine is a well-established model compound for polymorphism in the pharmaceutical industry, known to exist in at least four anhydrous polymorphic forms (Forms I, II, III, and IV) and a dihydrate form. Each of these forms possesses a unique crystal structure, leading to distinct physicochemical properties. Understanding and controlling the polymorphic form is a regulatory expectation and a key component of robust drug development.

This guide will delve into the experimental nuances of differentiating these forms using XRD, providing not only the data but also the scientific rationale behind the analytical choices.

The Foundational Role of XRD in Polymorph Identification

X-ray Powder Diffraction is a non-destructive analytical technique that provides a unique "fingerprint" of a crystalline solid. When a beam of X-rays is directed at a powdered sample, the X-rays are diffracted by the crystal lattice planes. The angles and intensities of the diffracted beams are recorded, producing a diffraction pattern. According to Bragg's Law (nλ = 2d sinθ), the diffraction angles (2θ) are directly related to the spacing between the lattice planes (d-spacing). Since each polymorph has a unique crystal lattice, its XRD pattern will also be unique.

Comparative XRD Analysis of Carbamazepine Polymorphs

The most common and thermodynamically stable form of Carbamazepine at room temperature is Form III. However, other metastable forms can be produced under different crystallization conditions. Distinguishing between these forms is crucial, as an unintended polymorphic transformation can significantly impact the drug product's performance.

The XRD patterns of Carbamazepine Forms I, II, and III are presented below, highlighting the key diagnostic peaks that allow for their unambiguous identification.

Polymorphic FormKey Differentiating 2θ Peaks (Cu Kα)Relative Intensityd-spacing (Å)
Form I 13.1°, 15.3°, 15.9°, 26.5°Strong6.75, 5.79, 5.57, 3.36
Form II 10.3°, 12.2°, 17.1°, 24.9°Strong8.58, 7.25, 5.18, 3.57
Form III 8.8°, 17.6°, 25.1°, 27.4°Strong10.04, 5.04, 3.54, 3.25

Note: Peak positions and intensities can vary slightly due to factors such as preferred orientation and instrument parameters.

As the data illustrates, the different polymorphs of Carbamazepine can be clearly distinguished by the unique positions of their respective diffraction peaks. For instance, Form III exhibits a characteristic peak at approximately 8.8° 2θ, which is absent in the patterns of Forms I and II. Conversely, Form I has a distinct set of peaks between 15° and 16° 2θ that are not present in the other forms.

Experimental Protocol for Polymorph Screening via XRD

The following protocol outlines a standardized approach for the XRD analysis of Carbamazepine powders to identify the polymorphic form. This protocol is designed to be self-validating by including system suitability checks and clear data interpretation criteria.

1. Instrument and Sample Preparation

  • Instrumentation: A modern powder X-ray diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å) and a high-sensitivity detector is recommended.

  • System Suitability: Prior to analysis, verify the instrument's calibration using a certified reference material such as NIST SRM 660c (LaB₆). The peak positions of the reference material should be within the specified tolerances.

  • Sample Preparation:

    • Gently grind approximately 100-200 mg of the Carbamazepine sample using an agate mortar and pestle to ensure a random orientation of the crystallites and to minimize particle size effects. Overly aggressive grinding should be avoided as it can induce polymorphic transformations.

    • Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface that is flush with the holder's top. This is critical for accurate 2θ angle determination.

2. Data Acquisition

  • Scan Range: 5° to 40° 2θ. This range is sufficient to capture the most characteristic diffraction peaks for the known Carbamazepine polymorphs.

  • Step Size: 0.02° 2θ.

  • Time per Step: 0.5 to 1 second. The scan speed should be optimized to achieve an adequate signal-to-noise ratio.

  • Divergence Slit: 1.0 mm.

  • Sample Rotation: Enable sample spinning during the measurement to further minimize the effects of preferred orientation.

3. Data Analysis and Interpretation

  • Process the raw data to remove background noise and identify peak positions and intensities.

  • Compare the experimental 2θ peak positions of the sample with the reference patterns of the known Carbamazepine polymorphs (as provided in the table above and in the literature).

  • The presence of the unique set of diagnostic peaks for a specific polymorph confirms its identity.

  • If the sample contains a mixture of polymorphs, peaks characteristic of multiple forms will be present in the diffractogram.

Workflow for Polymorphic Characterization

The following diagram illustrates the logical workflow for the characterization of Carbamazepine polymorphs using XRD.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_interpretation Data Interpretation start Carbamazepine Sample grind Gentle Grinding start->grind 100-200 mg pack Pack Sample Holder grind->pack Ensure random orientation xrd Data Acquisition (5-40° 2θ) pack->xrd process Data Processing xrd->process Raw Diffractogram compare Compare with Reference Patterns process->compare identify Polymorph Identified? compare->identify form1 Form I identify->form1 Yes form2 Form II identify->form2 Yes form3 Form III identify->form3 Yes mixture Mixture identify->mixture Partial Match unknown Unknown Form identify->unknown No Match

Workflow for XRD-based polymorph identification of Carbamazepine.

Conclusion

The rigorous characterization of polymorphic forms is a non-negotiable aspect of modern pharmaceutical development. X-ray Powder Diffraction stands as the definitive technique for this purpose, offering a reliable and non-destructive means of identifying and differentiating crystalline forms. As demonstrated with Carbamazepine, each polymorph presents a unique diffraction pattern that, when analyzed correctly, allows for its unambiguous identification. The implementation of a robust and well-validated XRD protocol, as outlined in this guide, is essential for ensuring the quality, safety, and efficacy of the final drug product.

References

  • Title: Pharmaceutical polymorphism and its relevance to drug delivery. Source: ScienceDirect. URL: [Link]

  • Title: The Importance of Polymorphism in Pharmaceutical Drugs. Source: American Pharmaceutical Review. URL: [Link]

  • Title: X-Ray Powder Diffraction (XRPD) for Polymorph and Solid-State Analysis. Source: McCrone Associates. URL: [Link]

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Method

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Reactant of Route 1
3-Isopropyl-4-methyl-5-isoxazolamine
Reactant of Route 2
3-Isopropyl-4-methyl-5-isoxazolamine
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